molecular formula C9H16N2O3Si B8483057 2-Diazonio-3-oxo-1-[2-(trimethylsilyl)ethoxy]but-1-en-1-olate CAS No. 94153-59-0

2-Diazonio-3-oxo-1-[2-(trimethylsilyl)ethoxy]but-1-en-1-olate

Cat. No. B8483057
M. Wt: 228.32 g/mol
InChI Key: MVRZUQMXYFJHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04683296

Procedure details

To a solution of trimethylsilylethyl acetoacetate (10.6 g, 50.0 mmol) and triethylamine (7.10 mL, 51.5 mmol) in acetonitrile (85 mL) was added in an ice-bath p-toluenesulfonyl azide (10.0 g, 50.7 mmol) and the reaction mixture stirred at room temperature for 20 h. After evaporation of the solvent in vacuo, the residue was extracted with Et2O (90 mL) and this extract was washed with a solution of KOH (3.0 g) in H2O (83 mL) and again a solution of KOH (0.9 g) in H2O (30 mL), then brine, and dried (Na2SO4). Evaporation of the solvent in vacuo gave 11.6 g of a crude oil which was purified by column chromatography (SiO2, 150 g) eluting with 20% EtOAc/Hexanes, to obtain 9.65 g (42.3 mmol, yield 84.5%) of the title compound as yellowish oil: Rf 0.44 (20% EtOAc/Hex); ir (neat)νmax : 2130 (C=N2), 1715 (ester), and 1660 (ketone) cm-1 ; uv (CH2Cl2)λmax : 257 nm (ε7200); 1Hmr (CDCl3)δ: 0.07 (9H, s, SiMe3), 1.03 (2H, `t` J=8 Hz, CH2Si), 2.47 (3H, s, COCH3), and 4.30 (2H, `t` J=8 Hz, CO2CH2 ppm.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Yield
84.5%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH2:9][Si:10]([CH3:13])([CH3:12])[CH3:11])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C(N(CC)CC)C.C1(C)C=CC(S([N:30]=[N+:31]=[N-])(=O)=O)=CC=1>C(#N)C>[N+:30](=[C:2]([C:3]([CH3:5])=[O:4])[C:1]([O:7][CH2:8][CH2:9][Si:10]([CH3:11])([CH3:13])[CH3:12])=[O:6])=[N-:31]

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC[Si](C)(C)C
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
Name
Quantity
85 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with Et2O (90 mL)
WASH
Type
WASH
Details
this extract was washed with a solution of KOH (3.0 g) in H2O (83 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
again a solution of KOH (0.9 g) in H2O (30 mL), then brine, and dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave 11.6 g of a crude oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (SiO2, 150 g)
WASH
Type
WASH
Details
eluting with 20% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[N+](=[N-])=C(C(=O)OCC[Si](C)(C)C)C(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 42.3 mmol
AMOUNT: MASS 9.65 g
YIELD: PERCENTYIELD 84.5%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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